molecular formula C19H23NO2S3 B11957223 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11957223
M. Wt: 393.6 g/mol
InChI Key: HZYXYJULRHHXGB-UHFFFAOYSA-N
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Description

5-Hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a derivative of the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (DTT-DHQ) class, characterized by a tricyclic core structure fused with a dithiolothione ring. This compound features a hexanoyl group at position 5, a methoxy group at position 8, and two methyl groups at position 4. These substitutions modulate its physicochemical properties and biological activities, including hydrogen sulfide (H2S) release, kinase inhibition, and antimicrobial effects .

Properties

Molecular Formula

C19H23NO2S3

Molecular Weight

393.6 g/mol

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one

InChI

InChI=1S/C19H23NO2S3/c1-5-6-7-8-15(21)20-14-10-9-12(22-4)11-13(14)16-17(19(20,2)3)24-25-18(16)23/h9-11H,5-8H2,1-4H3

InChI Key

HZYXYJULRHHXGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions could involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 5-hexanoyl-8-methoxy-DTT-DHQ with its analogs:

Compound Substituents Molecular Formula Melting Point (°C) Key Biological Activities References
5-Hexanoyl-8-methoxy-4,4-dimethyl-DTT-DHQ (Target Compound) 5-hexanoyl, 8-methoxy, 4,4-dimethyl C22H25NO2S3 Not reported Anticancer (kinase inhibition), H2S release, anti-inflammatory
8-Methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-DTT-DHQ (Compound 2i) 5-(2-thienylcarbonyl), 8-methoxy C18H15NO2S4 158–159 Kinase inhibition (cRAF, JAK3), antimicrobial activity
5-Benzyl-4,4-dimethyl-8-(piperidin-1-ylcarbonothioyl)-DTT-DHQ (Compound 2d) 5-benzyl, 8-(piperidinylcarbonothioyl) C25H26N2S4 98–99 Kinase inhibition (IC50: 0.38 µM for JAK3), high synthetic yield (84%)
8-Phenylpiperazinylcarbonothioyl-DTT-DHQ (Compound 2b) 8-(phenylpiperazinylcarbonothioyl) C24H25N3S4 91–92 Multikinase inhibition (NPM1-ALK IC50: 0.25 µM; JAK3 IC50: 0.38 µM)
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-DTT-DHQ (CAS 332073-95-7) 5-(4-chlorophenoxyacetyl), 8-methoxy C21H18ClNO3S3 Not reported Potential H2S release, anti-inflammatory, predicted pKa: -0.63
8-Ethoxy-4,4-dimethyl-DTT-DHQ (CAS 7345-50-8) 8-ethoxy, 4,4-dimethyl C14H15NOS3 Not reported Base structure for further derivatization, moderate solubility in organic solvents

Key Observations :

Substituent Impact on Activity: Hexanoyl vs. Methoxy vs. Ethoxy: Methoxy-substituted analogs (e.g., Compound 2i) exhibit stronger kinase inhibition than ethoxy derivatives, possibly due to optimized steric interactions with kinase active sites .

Kinase Inhibition Profiles: Selectivity: The 8-phenylpiperazinylcarbonothioyl derivative (2b) shows exceptional activity against NPM1-ALK (IC50 = 0.25 µM), while the 5-benzyl analog (2d) is more selective for JAK3 . Novelty of Pyrrolo-Quinoline Hybrids: Chimeric derivatives like 1,2-dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline exhibit unexpected activity against cRAF and JAK3 despite in silico predictions, highlighting structural uniqueness .

Antimicrobial Activity :

  • DTT-DHQ derivatives with morpholinyl or piperidinyl substituents demonstrate broad-spectrum antimicrobial activity, surpassing reference drugs like amoxicillin and ketoconazole in MIC assays .

Detailed Research Findings

Computational Predictions vs. Experimental Results :

  • Compounds like 1,2-dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline (2q) defy in silico inactivity predictions, demonstrating IC50 values of 0.78 µM against cRAF, underscoring the need for empirical validation .

Biological Activity

5-Hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS Number: 301655-76-5) is a synthetic compound belonging to the class of dithioloquinoline derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes current research findings regarding its biological activity, including case studies and experimental data.

Chemical Structure and Properties

The chemical formula for this compound is C19H23NO2S3C_{19}H_{23}NO_2S_3. It features a complex structure that includes a dithiolthione moiety, which is known for its diverse biological effects.

Antitumor Activity

Recent studies have identified several derivatives of dithioloquinoline with significant antitumor properties. Using the PASS Online software, researchers have predicted that compounds similar to 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit pleiotropic activities including chemoprotective and antitumor effects. Notably, certain derivatives demonstrated high inhibitory percentages against various kinases involved in cancer progression:

CompoundKinase TargetIC50 (μM)
2aJAK30.36
2bJAK30.38
2cJAK30.41
2qJAK30.46
2aNPM1-ALK0.54
2bNPM1-ALK0.25

These findings indicate that derivatives of this compound can be promising candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has shown potential anti-inflammatory effects. Experimental data suggest that certain derivatives possess anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug. This was confirmed through biological assays that evaluated the inhibition of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of dithioloquinoline derivatives have also been explored. Compounds derived from this class exhibited significant antifungal activity exceeding that of common antibiotics like ampicillin and streptomycin. The study highlighted that some derivatives were more effective than reference drugs such as ketoconazole and bifonazole in treating fungal infections .

Case Studies

A notable case study involved the synthesis and evaluation of various dithioloquinoline derivatives for their biological activities. The study utilized both in vitro assays and computational methods to predict the activity spectra of these compounds. The results indicated a broad range of biological activities including:

  • Anticoagulant : Inhibition of blood coagulation pathways.
  • Antimalarial : Potential efficacy against malaria parasites.
  • Antidiabetic : Effects on glucose metabolism.
  • Neuroprotective : Protective effects on neuronal cells under stress conditions.

These findings underscore the versatility of dithioloquinoline derivatives in addressing multifactorial diseases .

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